molecular formula C15H10F2N2O3S B2678480 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate CAS No. 1209340-27-1

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2678480
CAS No.: 1209340-27-1
M. Wt: 336.31
InChI Key: MVJLACLZPKURQS-UHFFFAOYSA-N
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Description

The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic ester combining an isoxazole and thiazole moiety. The isoxazole ring is substituted at the 5-position with a 2,4-difluorophenyl group, while the 3-position of the isoxazole is linked via a methylene group to a thiazole-4-carboxylate ester (Figure 1). This structure is closely related to intermediates in antifungal agents, such as posaconazole, where fluorinated aromatic systems and heterocyclic scaffolds are critical for bioactivity .

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3S/c1-8-18-13(7-23-8)15(20)21-6-10-5-14(22-19-10)11-3-2-9(16)4-12(11)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJLACLZPKURQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Research has focused on its anti-inflammatory, antimicrobial, and anticancer properties, with studies showing promising results in preclinical models.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability, stability, and performance.

Mechanism of Action

The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features :

  • Isoxazole core : Provides rigidity and electronic effects due to its aromaticity and electron-withdrawing oxygen and nitrogen atoms.
  • 2,4-Difluorophenyl substituent : Enhances metabolic stability and lipophilicity, common in pharmaceuticals targeting fungal enzymes .
  • Thiazole-4-carboxylate ester : Introduces a sulfur-containing heterocycle, which may influence solubility and intermolecular interactions (e.g., hydrogen bonding) .

Comparison with Structurally Similar Compounds

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol

Structural Relationship: The methanol derivative serves as a precursor to the target compound. Replacing the hydroxyl group with the thiazole-4-carboxylate ester alters polarity and bioavailability.

  • Molecular Formula: C₁₀H₇F₂NO₂ vs. C₁₅H₁₀F₂N₂O₃S (target compound).
  • The methanol derivative lacks the thiazole ring’s π-stacking capability, which may reduce intermolecular interactions in crystalline forms .

Posaconazole Intermediates

Example : ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate .

  • Structural Similarities :
    • Shared 2,4-difluorophenyl group for enhanced pharmacokinetics.
    • Heterocyclic cores (triazole vs. isoxazole/thiazole).
  • Functional Differences :
    • Posaconazole intermediates feature a tetrahydrofuran ring and sulfonate ester, whereas the target compound uses an isoxazole-thiazole ester system.
    • The sulfonate group in posaconazole intermediates increases water solubility, while the thiazole-4-carboxylate may prioritize lipophilicity .

Thiazole- and Isoxazole-Containing Analogues

Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .

  • Comparison: Both compounds utilize fluorinated aryl groups and thiazole rings. Planarity differences: The target compound’s isoxazole-thiazole system is less planar, possibly affecting crystal packing and solubility .

Crystallographic and Conformational Insights

  • Crystal Packing : Similar fluorinated isoxazole derivatives exhibit perpendicular orientations of fluorophenyl groups relative to the heterocyclic plane, influencing hydrogen-bonding networks .
  • Software Tools : SHELX and ORTEP-3 are widely used for structural refinement and visualization, critical for confirming stereochemistry and intermolecular interactions .

Antifungal Activity

  • The thiazole ring may mimic natural cofactors (e.g., thiamine), enhancing target engagement .

Stability and Degradation

  • Hydrolysis: The ester linkage is susceptible to enzymatic or alkaline hydrolysis, generating [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol and 2-methyl-1,3-thiazole-4-carboxylic acid as degradation products .

Data Tables

Table 1. Structural Comparison with Analogues

Compound Molecular Formula Key Features Potential Applications
Target Compound C₁₅H₁₀F₂N₂O₃S Isoxazole-thiazole ester, difluorophenyl Antifungal intermediates
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol C₁₀H₇F₂NO₂ Hydroxyl group, precursor Synthetic intermediate
Posaconazole Intermediate C₂₂H₂₁F₂N₃O₄S Tetrahydrofuran, sulfonate ester Antifungal API synthesis
4-(4-Fluorophenyl)-thiazole C₁₇H₁₂F₃N₅S Pyrazole-triazole-thiazole hybrid Enzyme inhibition studies

Table 2. Key Physical Properties (Inferred)

Property Target Compound [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol
Molecular Weight (Da) 336.32 211.17
LogP (Predicted) ~3.5 (lipophilic) ~2.0
Hydrogen Bond Acceptors 5 3
Degradation Pathway Ester hydrolysis Oxidation, esterification

Biological Activity

The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure incorporates both oxazole and thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H16F2N2O3SC_{18}H_{16}F_2N_2O_3S, and it features a complex arrangement of functional groups that contribute to its biological activity. The presence of fluorine substituents enhances lipophilicity and may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₆F₂N₂O₃S
Molecular Weight368.39 g/mol
CAS Number1212763-27-3
Melting PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways:

  • Enzyme Inhibition : The oxazole and thiazole rings can interact with enzymes through hydrogen bonding and π-π stacking interactions. For instance, derivatives of similar structures have shown inhibitory effects on histone deacetylases (HDAC), which are critical in cancer biology.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds featuring thiazole rings have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia cell lines .
  • Antimicrobial Properties : Some studies suggest that thiazole derivatives possess antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit bacterial enzyme functions.
  • Anti-inflammatory Effects : Compounds in this class have also been investigated for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies provide insights into the biological effects of related compounds:

  • Case Study 1 : A study on a structurally similar oxazole derivative demonstrated potent HDAC inhibition with an IC50 value of 12 nM, suggesting that modifications in the oxazole structure could enhance therapeutic efficacy against cancer .
  • Case Study 2 : Another investigation reported that thiazole derivatives exhibited significant cytotoxicity against human melanoma (SK-MEL-2) cells, with IC50 values ranging from 0.5 to 5 µM, indicating a promising avenue for further drug development .

Q & A

Q. What are the standard synthetic routes for preparing [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-methyl-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

Oxazole Formation : Condensation of 2,4-difluorophenyl-substituted precursors with hydroxylamine derivatives under acidic conditions to form the 1,2-oxazole ring .

Thiazole Carboxylation : Coupling the oxazole intermediate with a pre-synthesized 2-methyl-1,3-thiazole-4-carboxylic acid derivative using esterification agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Purification : Column chromatography or recrystallization to isolate the final product.
Key Reference: Heterocyclic condensation mechanisms detailed in and .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester linkage integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns from fluorine atoms .
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying stereoelectronic effects of the difluorophenyl group .
    Data Example: PubChem data () provides benchmark spectral profiles for cross-validation.

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Enzyme Inhibition Assays : Target kinases or proteases due to the thiazole-oxazole scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Antimicrobial Disk Diffusion : Test against Gram-positive/negative bacteria to explore broad-spectrum activity .
    Methodological Note: Assay conditions (e.g., pH, solvent) must align with compound solubility, as noted in .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during oxazole-thiazole coupling reactions?

  • Catalyst Screening : Use palladium or copper catalysts to direct cross-coupling at the 3-position of the oxazole .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the methyl ester group .
  • Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .
    Contradiction Alert: and report varying yields (45–78%) under similar conditions, suggesting impurities in starting materials may influence outcomes.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-Analysis Framework : Compare assay protocols (e.g., cell line origin, incubation time) to identify confounding variables .
  • Dose-Response Curves : Establish EC50_{50} values under standardized conditions to normalize potency metrics .
  • Purity Validation : Use orthogonal methods (HPLC, DSC) to rule out degradation products affecting bioactivity .
    Case Study: highlights discrepancies in enzyme inhibition IC50_{50} values attributed to solvent choice (DMSO vs. aqueous buffers).

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Docking Simulations : Map the compound’s thiazole-4-carboxylate group into target protein active sites (e.g., COX-2, EGFR) using AutoDock Vina .
  • QSAR Models : Correlate electronic parameters (HOMO-LUMO gaps, logP) with experimental IC50_{50} data to prioritize synthetic targets .
  • MD Simulations : Assess stability of fluorine-phenyl interactions in hydrophobic pockets over 100-ns trajectories .
    Data Source: provides crystallographic data for validating docking poses.

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